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molecular formula C7H14O5 B099971 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid CAS No. 16024-58-1

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Cat. No. B099971
M. Wt: 178.18 g/mol
InChI Key: YHBWXWLDOKIVCJ-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

Thionyl chloride, 8.0 grams (0.112 mole) was stirred, and 10.0 grams (0.056 mole) of 3,6,9-trioxadecanoic acid was added dropwise during a 45 minute period. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for 45 minutes. The reaction mixture was cooled, yielding 3,6,9-trioxadecanoyl chloride. An 80% yield of acid chloride was assumed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([OH:16])(=O)[CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:14]>>[C:5]([Cl:3])(=[O:16])[CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(COCCOCCOC)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(COCCOCCOC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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